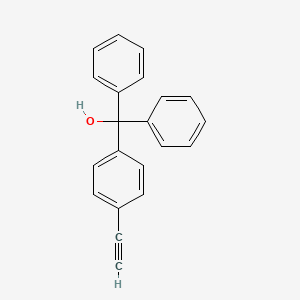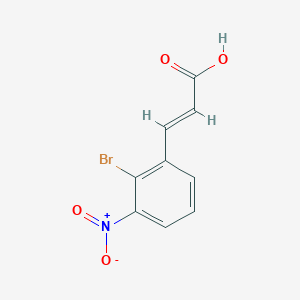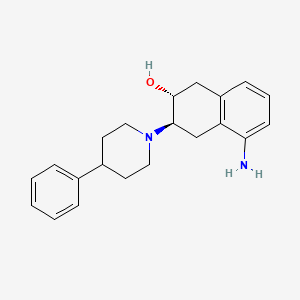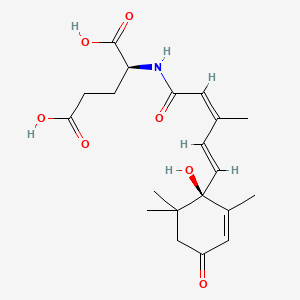
(+)-cis,trans-Abscisic Acid-L-glutamic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-cis,trans-Abscisic Acid-L-glutamic Acid is a conjugate of abscisic acid and L-glutamic acid. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-glutamic acid is an amino acid that plays a crucial role in protein synthesis and neurotransmission.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-glutamic Acid typically involves the conjugation of abscisic acid with L-glutamic acid. This can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of catalysts and specific solvents to facilitate the conjugation process.
Industrial Production Methods
Industrial production of L-glutamic acid is commonly achieved through fermentation processes. Microorganisms such as Corynebacterium glutamicum are used to convert substrates like glucose into L-glutamic acid through metabolic pathways. The production process involves optimizing various factors such as pH, temperature, and nutrient availability to maximize yield .
化学反応の分析
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-glutamic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can result in the formation of new compounds with altered functional groups.
科学的研究の応用
(+)-cis,trans-Abscisic Acid-L-glutamic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various chemical compounds.
Biology: The compound is studied for its role in plant physiology and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of neurotransmission.
Industry: It is used in the production of various biochemical products and as a precursor in the synthesis of other compounds
作用機序
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-glutamic Acid involves its interaction with specific molecular targets and pathways. In plants, abscisic acid binds to receptors that regulate stress responses and developmental processes. L-glutamic acid, on the other hand, acts as an excitatory neurotransmitter in the central nervous system by activating glutamate receptors .
類似化合物との比較
Similar Compounds
L-Glutamic Acid: An amino acid involved in protein synthesis and neurotransmission.
Abscisic Acid: A plant hormone that regulates stress responses and developmental processes.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-glutamic Acid is unique due to its conjugate structure, combining the properties of both abscisic acid and L-glutamic acid. This dual functionality allows it to participate in a wide range of biological and chemical processes, making it a valuable compound for research and industrial applications .
特性
分子式 |
C20H27NO7 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H27NO7/c1-12(9-16(23)21-15(18(26)27)5-6-17(24)25)7-8-20(28)13(2)10-14(22)11-19(20,3)4/h7-10,15,28H,5-6,11H2,1-4H3,(H,21,23)(H,24,25)(H,26,27)/b8-7+,12-9-/t15-,20-/m0/s1 |
InChIキー |
XBLLJXXMQDMPPC-YTLFLFGRSA-N |
異性体SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CCC(=O)O)C(=O)O)/C)O)(C)C |
正規SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CCC(=O)O)C(=O)O)C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



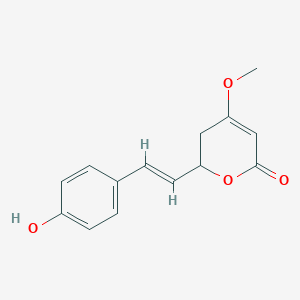
![3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13442310.png)

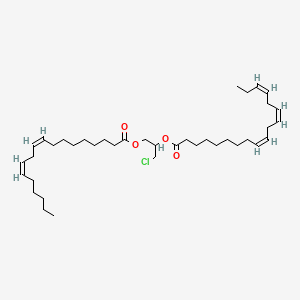
![(2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid](/img/structure/B13442327.png)
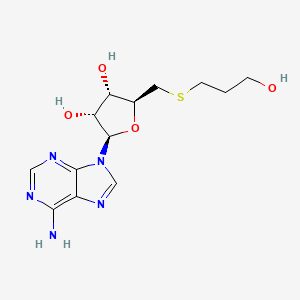

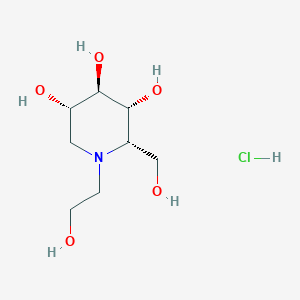
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
![1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)
